![molecular formula C15H11ClF3NO B5867487 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide](/img/structure/B5867487.png)

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

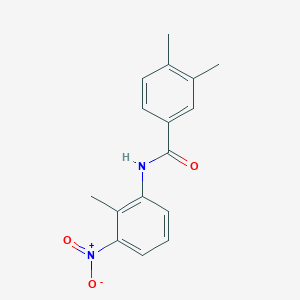

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide, also known as CFTR modulator, is a compound that has gained significant attention in the field of scientific research. It is a synthetic molecule that has been developed to treat cystic fibrosis, a genetic disorder that affects the respiratory and digestive systems.

Mécanisme D'action

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide modulators work by binding to the N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide protein and either opening or closing the channel through which ions pass. This improves the function of the protein, allowing for better regulation of salt and water movement in and out of cells. N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide modulators can be classified into three categories based on their mechanism of action: potentiators, correctors, and amplifiers.

Biochemical and Physiological Effects:

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide modulators have been shown to improve lung function, reduce the frequency of pulmonary exacerbations, and improve the quality of life in patients with cystic fibrosis. They have also been shown to improve intestinal function and reduce the risk of intestinal blockages in these patients.

Avantages Et Limitations Des Expériences En Laboratoire

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide modulators have several advantages for use in lab experiments, including their high specificity and potency, and their ability to target specific mutations in the N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide gene. However, they also have some limitations, including their high cost and the need for specialized equipment and expertise to conduct experiments using these compounds.

Orientations Futures

There are several future directions for research on N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide modulators, including the development of new compounds with improved efficacy and safety profiles, the identification of new targets for the treatment of cystic fibrosis, and the exploration of the potential use of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide modulators in other diseases. Additionally, there is a need for more research on the long-term effects of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide modulators, as well as their potential use in combination with other therapies for the treatment of cystic fibrosis.

Conclusion:

In conclusion, N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide modulators are a promising class of compounds that have the potential to improve the lives of patients with cystic fibrosis. They work by correcting the function of the defective N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide protein, improving the regulation of salt and water movement in and out of cells. While there are some limitations to their use in lab experiments, there are several future directions for research on these compounds, including the development of new and improved compounds, the identification of new targets for the treatment of cystic fibrosis, and the exploration of their potential use in other diseases.

Méthodes De Synthèse

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide modulators involves several steps, including the preparation of intermediates, coupling reactions, and purification. The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide is typically carried out using a Suzuki-Miyaura coupling reaction. This involves the reaction of 4-chloro-3-(trifluoromethyl)phenylboronic acid with 2-methylbenzoyl chloride in the presence of a palladium catalyst and a base.

Applications De Recherche Scientifique

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide modulators have been extensively studied for their potential use in the treatment of cystic fibrosis. Cystic fibrosis is caused by mutations in the N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide gene, which encodes a protein that regulates the movement of salt and water in and out of cells. N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide modulators work by correcting the function of the defective N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide protein, thereby improving the symptoms of cystic fibrosis.

Propriétés

IUPAC Name |

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF3NO/c1-9-4-2-3-5-11(9)14(21)20-10-6-7-13(16)12(8-10)15(17,18)19/h2-8H,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMQDMFKHGGEXIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8,9-dimethoxy-3,5,5-trimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5867421.png)

![N,N-dimethyl-4-[(4-methyl-1-piperazinyl)carbonyl]aniline](/img/structure/B5867434.png)

![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5867448.png)

![2-chlorobenzaldehyde [4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5867451.png)

![N'-[(4-butoxybenzoyl)oxy]-4-chlorobenzenecarboximidamide](/img/structure/B5867455.png)

![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B5867476.png)